Home > Products > Screening Compounds P68001 > 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one
4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one -

4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Catalog Number: EVT-5800455
CAS Number:
Molecular Formula: C16H16N2O4
Molecular Weight: 300.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-2-Benzylidene-4-[(3-phenyl-4,5-dihydroisoxazol-5-yl)methyl]-2H-benzo[b][1,4]thiazin-3(4H)-one

  • Compound Description: This compound features a dihydroisoxazole ring adopting an envelope conformation and a 1,4-thiazine ring in a screw-boat conformation. The crystal structure is stabilized by C—H⋯O and C—H⋯N hydrogen bonds. []
  • Relevance: This compound shares the core structure of a 2H-benzo[b][1,4]thiazin-3(4H)-one with the target compound, 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. The key difference lies in the replacement of the thiazine ring's sulfur atom with an oxygen atom in the target compound. Additionally, the substituents at the 4-position of the heterocyclic ring differ between the two compounds. []

4-[(1-Benzyl-1,2,3-triazol-5-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one

  • Compound Description: This compound contains two independent molecules in the asymmetric unit, both exhibiting a screw-boat conformation in the benzothiazine fragment. The triazole ring is nearly perpendicular to the fused and terminal benzene rings. []
  • Relevance: Similar to the previous compound, this molecule shares the 2H-1,4-benzothiazin-3(4H)-one core with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. It also features a different substituent at the 4-position and the sulfur atom in the thiazine ring is replaced by an oxygen atom in the target compound. []

4-Benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones and 5-(2-(4-Benzyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)ethylidene)thiazolidine-2,4-diones

  • Compound Description: These compounds represent two classes of molecules conveniently synthesized using microwave-assisted techniques. They incorporate both benzoxazinone and thiazolidine-2,4-dione or rhodanine moieties. []

2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones

  • Compound Description: This series of compounds was synthesized through a two-step process involving O-alkylation of 2-nitrophenols and subsequent catalytic reductive cyclization. These compounds displayed moderate to good antifungal activity in vitro and in vivo studies. []
  • Relevance: These compounds share the core 2H-1,4-benzoxazin-3(4H)-one structure with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. The primary difference lies in the substituents at the 2- and 4- positions. While the target compound has a specific (3,4-dimethoxypyridin-2-yl)methyl group at the 4-position, this series explores various alkyl substituents at the 2-position. This highlights the variability and potential for diverse biological activity based on substituent modifications. []

6,7-Dibromo-2-alkyl-2H-1,4-benzoxazin-3(4H)-ones

  • Compound Description: This group of compounds are derivatives of the 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones, synthesized via bromination. []
  • Relevance: These compounds are structurally similar to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, sharing the core 2H-1,4-benzoxazin-3(4H)-one structure. The key distinction lies in the presence of bromine atoms at the 6- and 7-positions and the variations in the alkyl substituents at the 2-position compared to the (3,4-dimethoxypyridin-2-yl)methyl group at the 4-position in the target compound. []

N-Acetyl-2-alkyl-2H-1,4-benzoxazin-3(4H)-ones

  • Compound Description: These derivatives are synthesized by acetylation of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones and feature an acetyl group on the nitrogen atom. []
  • Relevance: These compounds are closely related to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, sharing the core 2H-1,4-benzoxazin-3(4H)-one motif. The key structural variations are the N-acetyl group and different alkyl substituents at the 2-position compared to the target compound's (3,4-dimethoxypyridin-2-yl)methyl substituent at the 4-position. []

N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline Templates

  • Compound Description: These templates, specifically the benzyl esters and corresponding carboxylic acids, were investigated using 2D proton NMR to determine the conformational preference of the proline peptide bond. Results showed that the stereochemistry of the benzoxazinone moiety significantly influences the cis/trans isomerism around the proline peptide bond. These templates have been utilized in designing RGD mimetics that act as fibrinogen receptor antagonists. []
  • Relevance: These compounds are structurally related to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, sharing the 2H-1,4-benzoxazin-3(4H)-one core. The differences lie in the substitution pattern: the target compound possesses a substituent at the 4-position, whereas these templates are modified at the 2-position and incorporate a proline residue, highlighting their application in peptidomimetic design. []

8. 4-Methyl-6-formyl-2H-1,4-benzoxazin-3(4H)-one* Compound Description: Synthesized through a Friedel-Crafts reaction using 1,1-dichloromethyl methyl ether, this compound is a formylated derivative of a 1,4-benzoxazin-3(4H)-one. []* Relevance: This compound highlights a common chemical modification, formylation, possible on the 1,4-benzoxazin-3(4H)-one core shared with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. Although their substitution patterns differ, this example emphasizes the potential for introducing various functional groups onto the core structure. []

6-(1,2-Dihydro-1-oxo-phthalazin-4-yl)- 2H-1,4-benzoxazin-3-(4H)-ones

  • Compound Description: This series of compounds was synthesized via Friedel-Crafts acylation of 2H-1,4-benzoxazin-3-(4H)-one with phthalic anhydride, followed by cyclization with hydrazine hydrate. The goal of synthesizing this series was to combine the known biological activities of benzoxazines and phthalazines. []
  • Relevance: This series shares the 2H-1,4-benzoxazin-3-(4H)-one core structure with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. The primary difference lies in the substitution at the 6-position of the benzoxazinone ring, demonstrating that different pharmacophores can be attached to this core to potentially enhance or modify biological activity. []

3-(Benzyl(2-(4-carbamimidoylbenzyl)-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)amino)-3-oxopropanoic Acid

  • Compound Description: This compound represents a novel class of potent and selective thrombin inhibitors. Designed around a central 1,4-benzoxazine-3(4 H)-one scaffold, it incorporates a benzamidine P1 arginine side chain mimetic and specific P3 moieties for enhanced activity and selectivity. In vitro studies demonstrated a Ki of 2.6 nM for thrombin with high selectivity against trypsin and factor Xa. []
  • Relevance: This compound emphasizes the versatility of the 1,4-benzoxazine-3(4 H)-one core, shared with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, as a scaffold for drug design. While the target compound is substituted at the 4-position, this thrombin inhibitor incorporates modifications at the 4-, 7-, and the nitrogen atom of the benzoxazinone ring, showcasing the potential of this core structure for developing potent and selective inhibitors. []

7-Fluoro-2H-1,4-benzoxazin-3(4H)-one

  • Compound Description: This compound is a fluorinated derivative of 2H-1,4-benzoxazin-3(4H)-one, synthesized through a catalytic hydrogenation process using Raney Nickel as the catalyst. []
  • Relevance: This compound exemplifies the possibility of introducing fluorine into the 2H-1,4-benzoxazin-3(4H)-one core, shared with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. Even with different substitution patterns, the presence of fluorine can influence the physicochemical properties and potentially modulate biological activity. []
  • Compound Description: This series of pyrazole and pyrazolinone derivatives, incorporating a 3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl moiety, was tested for antimicrobial and antihistaminic activity. Some compounds exhibited significant antimicrobial activity, highlighting the potential of these hybrid molecules as therapeutic agents. []
  • Relevance: This series of compounds, although structurally distinct from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one due to different substituents and modifications at the 2-position of the benzoxazinone ring, reinforces the value of the 2H-1,4-benzoxazin-3(4H)-one scaffold in medicinal chemistry. The incorporation of pyrazole and pyrazolinone moieties further highlights the potential for developing hybrid molecules with enhanced or modified biological properties. []

(E)-3-(5-((substitutedphenylamino)methyl)-1,3,4-thiadiazol-2-yl)-2-styryl quinazolin-4(3H)-one Derivatives

  • Compound Description: This series of quinazolinone derivatives, synthesized by reacting substituted benzoxazin-4-ones with (E)-2-(4-Substituedstyryl)-4H-benzo[d][1,3]oxazin-4-ones, was evaluated for antifungal and antibacterial activity. The study found that electronegative substituents on the phenyl rings, particularly at specific positions, could enhance the antimicrobial activity. []
  • Relevance: Although these compounds differ significantly from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one in their core structure and belong to the quinazolinone class, they highlight the impact of substituent effects on biological activity. The study's findings on the influence of electronegative groups could provide insights into optimizing the target compound for potential antimicrobial applications. []

14. 2-Hydroxy-2H-1,4-benzothiazin-3(4H)-one and its 4-Hydroxy Derivative* Compound Description: These compounds are thio-analogues of naturally occurring hemiacetals found in Gramineae and Acanthaceae. They were synthesized using electrochemical or catalytic hydrogenation methods. Unlike their natural counterparts, these thio-analogues showed stability against degradation by extrusion of formic acid. []* Relevance: These compounds, specifically the 2-hydroxy-2H-1,4-benzothiazin-3(4H)-one, are structurally analogous to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. The key difference lies in replacing the oxygen atom in the oxazinone ring with a sulfur atom. This substitution showcases the possibility of generating bioisosteres with altered chemical and biological properties while retaining the core structural features. []

  • Compound Description: This series of compounds, incorporating a [, , ]triazolo[3,4-b][1,3,4]thiadiazine moiety linked to a 2H-1,4-benzothiazin-3(4H)-one core, was synthesized and evaluated for antioxidant and antibacterial activity. Some derivatives exhibited significant activity, with the parent compound showing comparable antibacterial activity to streptomycin. []
  • Compound Description: These compounds, synthesized through a novel one-pot multicomponent procedure, combine various heterocyclic moieties, including pyran, triazole, and thiadiazine rings, demonstrating the feasibility of creating complex structures through efficient synthetic strategies. []
  • Relevance: Although structurally diverse from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, these compounds exemplify the possibility of incorporating different heterocyclic units, such as the triazole and thiadiazine rings present in these molecules, into the target compound's structure to potentially enhance or diversify its biological properties. []

(2Z)-2-Benzyl­idene-4-[(1-benzyl-1H-1,2,3-triazol-4-yl)meth­yl]-3,4-di­hydro-2H-1,4-benzo­thia­zin-3-one

  • Compound Description: This compound exhibits a slight twist in its di­hydro­benzo­thio­phene unit, and its triazole ring is positioned roughly perpendicular to the fused C6 ring. Crystal packing analysis reveals chains formed by weak C—H⋯O hydrogen bonds. []

4-Acetoxy-2H-1,4-benzothiazin-3(4H)-one and 2-Acetoxy-lactams

  • Compound Description: These compounds result from the acetylation of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one and its derivatives. The specific product formed, whether the 4-acetoxy derivative or the 2-acetoxy-lactam, depends on the acetylating agent used (acetyl chloride or acetic anhydride). []
  • Relevance: These compounds highlight the reactivity of the 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one system, which is structurally analogous to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. The study demonstrates the potential for modifying the benzoxazinone/benzothiazinone core structure through acetylation, potentially influencing its chemical and biological properties. []

3‐Chloro‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐di­hydro‐2H‐1,4‐benzoxazin‐6‐yl]‐2,2‐di­methyl­propion­amide

  • Compound Description: Synthesized from 7-fluoro-2H-benz­[1,4]­oxazin-3(4H)-one, this compound, known as a protox inhibitor, exhibits a screw-boat conformation in its heterocyclic ring. []
  • Relevance: This compound, sharing the 2H-1,4-benzoxazin-3(4H)-one core with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, highlights the potential for introducing diverse substituents at various positions on the benzoxazinone ring to potentially enhance or modify its biological activity. The presence of fluorine and chlorine atoms, as well as the prop-2-ynyl and dimethylpropionamide groups, emphasizes the possibility for diverse substitutions on the core scaffold. []

20. 3,5,6,7,8,8a-Hexahydro-7,7,8a-trimethyl-[6S-(6α, 8α, 8αβ)]-6,8-methano-2H-1,4-benzoxazin-2-one* Compound Description: This chiral auxiliary was employed in the asymmetric no-carrier-added (NCA) synthesis of 6-[ 18 F]fluoro-L-DOPA. Condensation with fluorinated benzaldehyde derivatives, followed by stereoselective reduction and deprotection, yielded 6-[ 18 F]fluoro-L-DOPA with high enantiomeric excess. []* Relevance: This compound shares the 2H-1,4-benzoxazin-2-one core structure with 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one. Despite significant differences in substituents and stereochemistry, this example illustrates the potential of benzoxazinone derivatives as chiral auxiliaries in asymmetric synthesis, suggesting a possible application for the target compound or its derivatives. []

Substituted (4-Oxo-3-Phenyl-3,4-DihydroQuinazolin-2-yl)Methyl Nitrite Derivatives

  • Compound Description: These quinazolinone derivatives were synthesized and evaluated for their antimicrobial activity against various Gram-positive and Gram-negative bacteria and fungi. The study aimed to explore the potential of quinazolinones as antimicrobial agents. []
  • Relevance: Although structurally distinct from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, belonging to the quinazolinone class, these compounds highlight the importance of exploring different heterocyclic scaffolds for discovering new antimicrobial agents. The target compound, with its benzoxazinone core, represents an alternative scaffold that could potentially yield potent antimicrobial activity. []

22. 2,9-Dimethyl-4H-oxazolo[5’,4’:4,5]pyrano[3,2-f]quinolin-4-one* Compound Description: This compound was synthesized through a multi-step process involving the creation of a new oxazolopyranoquinoline system. It showed significant anti-lipid peroxidation activity. [] * Relevance: While structurally distinct from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, the compound and its intermediates highlight the potential of exploring different heterocyclic systems for discovering new bioactive molecules. The unique oxazolopyranoquinoline framework, different from the benzoxazinone core, presents an alternative structure for further investigation and potential development of new drugs. []

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

  • Compound Description: This compound, designed as a protox inhibitor, is synthesized from 7-fluoro-3,4-dihydro-2-methyl­benzoxazinone and features a screw-boat conformation in its heterocyclic ring. The molecule forms two-dimensional layers via C—H⋯O hydrogen bonds. []
  • Relevance: This compound is structurally related to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, sharing the 2H-1,4-benzoxazin-3(4H)-one core. The presence of fluorine atoms and a prop-2-ynyl group at different positions on the benzoxazinone ring highlights the structural diversity possible within this class and the potential for generating new molecules with altered biological activity by varying the substitution pattern. []

6-[(3S,4S)-4-Methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (PF-04447943)

  • Compound Description: PF-04447943, developed as a selective and brain-penetrant PDE9A inhibitor, has shown promising results in preclinical studies for treating cognitive disorders. Its design, based on SBDD and parallel synthetic chemistry, aimed for high selectivity over other PDE family members. The compound demonstrates procognitive activity in rodent models and promotes synaptic stabilization in an APP transgenic mouse model. Clinical trials have indicated that PF-04447943 is well-tolerated in humans and effectively elevates cGMP levels in the CSF. []
  • Relevance: Although structurally dissimilar to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, PF-04447943 serves as an excellent example of successful drug development through rational design and optimization. Its development journey, from initial discovery to clinical trials, highlights the importance of understanding structure-activity relationships, selectivity profiles, and pharmacokinetic properties in creating effective therapeutic agents. []

4H-imidazol[2,1-c][1,4]benzoxazin-4-yl acetic acids and esters

  • Compound Description: These compounds were synthesized and evaluated as potential COX-2 inhibitors. The core 4H-imidazo[2,1-c][1,4]benzoxazine structure was constructed through a multi-step process starting from methyl α-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl)acetates. The final compounds were obtained by hydrolysis of the corresponding esters. []

4-(2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl)-2H-benzo[b][1,4]oxazin-3(4H)-one Derivatives

  • Compound Description: This series of benzoxazinone derivatives was synthesized with a focus on the key intermediate, 4-(oxiran-2-methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. This intermediate provides a reactive site for further structural elaboration, leading to the final compounds. []
  • Relevance: These compounds are structurally related to 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, sharing the core 2H-1,4-benzoxazin-3(4H)-one structure. While the target compound is substituted at the 4-position, this series focuses on modifications at the 4-position with a (2-hydroxy-3-(4-phenylpiperazin-1-yl)propyl) group. This highlights the versatility of the 4-position for introducing diverse substituents to potentially modulate biological activity. []
  • Compound Description: This compound, a derivative of 3,4-dihydro-2H-benzo[b][1,4]oxazine-3(4H)-one, features an ethoxycarbonyl group at the 6-position and an acetate group at the 2-position of the benzoxazinone ring. The crystal structure reveals an envelope conformation for the heterocyclic ring. []

6-[1-(4-fluoro-2-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2H-1,4-benzoxazin-3(4H)-one (14n)

  • Compound Description: 14n is a potent and selective nonsteroidal MR antagonist, developed through a structure-guided approach. It exhibits significant antihypertensive effects in animal models. Its discovery highlights the potential of benzoxazinone derivatives as therapeutic agents for cardiovascular diseases. []
  • Compound Description: This compound, synthesized from 3-bromoacetyl-4-hydroxy-6-methyl-2H-pyran-2-one, serves as a versatile intermediate for preparing various heterocyclic compounds, including 2-arylidene-6-methyl-2H-furo[3,2-c]pyran-3,4-diones and 6-(2-arylprop-1-enyl)-2H-furo[3,2-c]pyran-3,4-diones, through condensation reactions with benzaldehydes and acetophenones. []
  • Relevance: Though structurally different from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, the synthesis and reactivity of 6-methyl-4H-furo[3,2c]pyran-3,4-dione, particularly its use in preparing diverse heterocyclic compounds, can provide valuable insights for the potential derivatization of the target compound. Exploring similar reactions and modifications on the benzoxazinone core could lead to new derivatives with potentially interesting biological properties. []

7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide

  • Compound Description: This compound exhibits potent in vitro activity as a positive allosteric modulator of the AMPA receptor. It demonstrates improved chemical and stereochemical stability and a favorable pharmacokinetic profile compared to its parent compound. []
  • Relevance: While this compound differs from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one in its core structure, it highlights the significance of exploring various heterocyclic scaffolds and their derivatives for discovering new drug candidates. The success of this benzothiadiazine derivative as a positive allosteric modulator encourages the investigation of the target compound, with its distinct benzoxazinone core, for potential activity at various receptor targets. []

31. Disubstituted alkyl 4-(substituted)-2,6-dimethyl-1-((4-oxo-3-(4-sulfamoylphenyl)-2-thioxo-3,4-dihydroquinazolin-1(2 H )-yl) methyl)-1,4-dihydropyridine-3,5 dicarboxylate* Compound Description: This series of compounds combines 1,4-dihydropyridine, sulfanilamide, and quinazolinone moieties. The synthesis involves a multi-step process starting from a 2-aminobenzamide derivative. These compounds exhibit promising antiulcer activity, comparable to that of ranitidine. []* Relevance: Although structurally distinct from 4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one, this series highlights the potential of multi-pharmacophore compounds in drug discovery. While the target compound represents a distinct scaffold, the successful combination of different pharmacophores in this study suggests the possibility of exploring similar strategies with the benzoxazinone core to potentially enhance or diversify its biological activities. []

Methyl [6-(2-aminothiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates

  • Compound Description: This series of benzoxazinone derivatives, incorporating an aminothiazole moiety, was synthesized and evaluated for COX-2 and 5-LOX inhibitory activity. The synthesis involved a Friedel-Crafts acylation reaction, and some compounds showed notable 5-LOX inhibition. []

Properties

Product Name

4-[(3,4-dimethoxypyridin-2-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

IUPAC Name

4-[(3,4-dimethoxypyridin-2-yl)methyl]-1,4-benzoxazin-3-one

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

InChI

InChI=1S/C16H16N2O4/c1-20-14-7-8-17-11(16(14)21-2)9-18-12-5-3-4-6-13(12)22-10-15(18)19/h3-8H,9-10H2,1-2H3

InChI Key

UCEFPTIZIALQKF-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=C1)CN2C(=O)COC3=CC=CC=C32)OC

Canonical SMILES

COC1=C(C(=NC=C1)CN2C(=O)COC3=CC=CC=C32)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.